5.8-Fold Higher Cannabinoid CB2 Receptor Affinity Compared to Resveratrol
Arachidin-3 binds to human cannabinoid CB2 receptors with a Ki of 11.3 ± 0.6 µM, representing a 5.8-fold higher affinity than trans-resveratrol (Ki = 65.5 ± 12.4 µM) and a 10-fold higher affinity than trans-piceatannol (Ki = 114 ± 7.8 µM) [1]. By contrast, arachidin-1 shows comparable CB2 affinity (Ki = 12.6 ± 1.7 µM) [1]. Unlike resveratrol and piceatannol which do not bind appreciably to CB2Rs, arachidin-3 further acts as a competitive CB1 receptor antagonist, whereas arachidin-1 exhibits mixed competitive/non-competitive antagonism [1].
| Evidence Dimension | Cannabinoid CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 11.3 ± 0.6 µM (trans-arachidin-3) |
| Comparator Or Baseline | trans-Resveratrol: 65.5 ± 12.4 µM; trans-Piceatannol: 114 ± 7.8 µM; trans-Arachidin-1: 12.6 ± 1.7 µM |
| Quantified Difference | 5.8-fold higher affinity vs resveratrol; 10-fold vs piceatannol; equivalent to arachidin-1 within error |
| Conditions | Radioligand competition binding assay using [³H]CP-55,940 on CHO-hCB2 cell membranes; CB1 binding on mouse brain membranes |
Why This Matters
This is the only stilbenoid class that demonstrates quantifiable CB2 receptor engagement, making arachidin-3 essential for cannabinoid-targeted research programs where resveratrol or piceatannol would be inert.
- [1] Brents LK, Medina-Bolivar F, Seely KA, et al. Natural prenylated resveratrol analogs arachidin-1 and -3 demonstrate improved glucuronidation profiles and have affinity for cannabinoid receptors. Xenobiotica. 2012;42(2):139-156. doi:10.3109/00498254.2011.609570 View Source
